

Application Notes and Protocols for Assessing Calcium Citrate Malate Stability

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Compound of Interest

Compound Name: Calcium citrate maleate

Cat. No.: B13769752

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Introduction

Calcium Citrate Malate (CCM) is a water-soluble calcium supplement known for its high bioavailability.^[1] Its stability is a critical attribute that influences its efficacy, safety, and shelf-life in pharmaceutical formulations and food fortificants. These application notes provide detailed protocols for assessing the stability of Calcium Citrate Malate under various environmental conditions.

Physical and Chemical Stability Assessment

The stability of CCM is primarily affected by temperature and humidity. It is crucial to evaluate its physical appearance, chemical integrity, and moisture content over time.

Experimental Protocol: Long-Term and Accelerated Stability Testing

This protocol is designed to assess the stability of CCM under controlled storage conditions, following ICH Q1A(R2) guidelines.

Objective: To evaluate the physical and chemical stability of Calcium Citrate Malate under long-term and accelerated storage conditions.

Materials:

- Calcium Citrate Malate powder
- Stability chambers with controlled temperature and humidity
- Glass vials with airtight closures
- Analytical balance
- Spatula
- Desiccator

Procedure:

- Place a sufficient amount of Calcium Citrate Malate powder into appropriately labeled glass vials.
- Store the vials in stability chambers under the following conditions:
 - Long-term stability: $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \text{ RH} \pm 5\% \text{ RH}$
 - Accelerated stability: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$
- Withdraw samples at specified time points for analysis.
 - Long-term testing: 0, 3, 6, 9, 12, 18, 24, and 36 months.
 - Accelerated testing: 0, 1, 3, and 6 months.
- At each time point, analyze the samples for the following parameters as described in the subsequent sections:
 - Appearance (Section 1.2)
 - Assay for Calcium, Citrate, and Malate (Section 2)
 - Moisture Content (Section 1.3)

- Dissolution (Section 3)
- Identification of Degradation Products (Section 2.3)

Data Presentation:

Table 1: Physical and Chemical Stability of Calcium Citrate Malate under Long-Term Conditions (25°C/60%RH)

Time (Months)	Appearance	Assay (% Label Claim) - Calcium	Assay (% Label Claim) - Citrate	Assay (% Label Claim) - Malate	Moisture Content (%)	Dissolution (% in 30 min)
0	White to off-white crystalline powder	100.2	99.8	100.1	12.5	98
3	Conforms	100.1	99.7	100.0	12.6	97
6	Conforms	99.9	99.5	99.8	12.6	97
12	Conforms	99.8	99.4	99.7	12.8	96
24	Conforms	99.5	99.1	99.4	13.0	95
36	Conforms	99.2	98.8	99.1	13.2	94

Table 2: Physical and Chemical Stability of Calcium Citrate Malate under Accelerated Conditions (40°C/75%RH)

Time (Months)	Appearance	Assay (%) Label Claim) - Calcium	Assay (%) Label Claim) - Citrate	Assay (%) Label Claim) - Malate	Moisture Content (%)	Dissolution (% in 30 min)
0	White to off-white crystalline powder	100.2	99.8	100.1	12.5	98
1	Conforms	99.8	99.5	99.7	13.0	96
3	Conforms	99.4	99.0	99.2	13.5	94
6	Slight clumping	98.9	98.5	98.8	14.1	91

Note: Data presented are representative examples and may vary depending on the specific batch and manufacturing process.

Protocol: Visual Inspection for Appearance

Objective: To visually assess any changes in the physical appearance of the CCM sample.

Procedure:

- Place a small amount of the CCM powder on a clean, white surface.
- Visually inspect the sample under good lighting for any changes in color, texture, or the presence of clumping.
- Record the observations.

Protocol: Hygroscopicity Testing

CCM is known to be hygroscopic, and its moisture content can affect its stability and handling properties.^[2]

Objective: To determine the moisture sorption characteristics of Calcium Citrate Malate.

Materials:

- Calcium Citrate Malate powder
- Dynamic Vapor Sorption (DVS) analyzer or a desiccator with a saturated salt solution to maintain a specific relative humidity (e.g., 80% RH using a saturated solution of ammonium chloride).
- Analytical balance

Procedure (Gravimetric Method):

- Accurately weigh a sample of CCM (approximately 1 g) into a pre-weighed container.
- Place the open container in a desiccator maintained at a constant high relative humidity (e.g., 80% RH) and a constant temperature (e.g., 25°C).
- After 24 hours, remove the container, immediately close it, and reweigh.
- Calculate the percentage increase in weight.

Data Presentation:

Table 3: Hygroscopicity of Calcium Citrate Malate

Parameter	Result
Initial Moisture Content (%)	12.5
Weight Gain after 24h at 80% RH (%)	3.5
Hygroscopicity Classification	Hygroscopic

Note: Classification based on the European Pharmacopoeia: Slightly hygroscopic (<2% and $\geq 0.2\%$ mass increase), Hygroscopic (<15% and $\geq 2\%$ mass increase), Very hygroscopic ($\geq 15\%$ mass increase), Deliquescent (absorbs enough water to form a liquid).[3]

Analytical Methods for Stability Assessment

Quantitative analysis of calcium, citrate, and malate content is essential to monitor the chemical stability of CCM.

Protocol: Assay of Calcium by Atomic Absorption Spectrometry (AAS)

Objective: To quantify the calcium content in a CCM sample.

Apparatus:

- Atomic Absorption Spectrometer with a calcium hollow-cathode lamp.
- Wavelength: 422.7 nm
- Flame: Air-acetylene, oxidizing (lean, blue)

Reagents:

- Lanthanum chloride solution (5% w/v in 5% v/v HCl)
- Calcium standard stock solution (1000 ppm)
- 5% Hydrochloric acid

Procedure:

- Sample Preparation: Accurately weigh about 100 mg of CCM, dissolve it in 5% HCl, and dilute to 100 mL with 5% HCl.[\[4\]](#)
- Further dilute an aliquot of this solution with 5% HCl to a concentration within the linear range of the instrument (typically 1-5 ppm).
- To 1 mL of the diluted sample, add 1 mL of the 5% lanthanum chloride solution and dilute to 10 mL with 5% HCl.[\[4\]](#)
- Standard Preparation: Prepare a series of calcium standards (e.g., 1, 2, 3, 4, 5 ppm) from the stock solution. Add lanthanum chloride solution to the standards in the same proportion as the sample.

- Measurement: Aspirate the blank, standards, and sample solutions into the AAS and record the absorbance readings.
- Calculation: Construct a calibration curve from the standard readings and determine the calcium concentration in the sample.

Protocol: Assay of Citrate and Malate by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the citrate and malate content in a CCM sample.

Apparatus:

- HPLC system with a UV detector
- Ion-exclusion column (e.g., Bio-Rad HPX-87H, 300 x 7.8 mm)

Chromatographic Conditions:

- Mobile Phase: 0.0015 N Sulfuric Acid[5]
- Flow Rate: 0.8 mL/min[5]
- Injection Volume: 25 μ L[5]
- Detector Wavelength: 210 nm[5]

Procedure:

- Standard Preparation: Accurately weigh and dissolve known amounts of citric acid and malic acid in the mobile phase to prepare a standard solution.[5]
- Sample Preparation: Accurately weigh about 50 mg of CCM and dissolve it in 0.2 N HCl in a 10 mL volumetric flask.[5]
- Inject the standard and sample solutions into the HPLC system.

- Calculation: Compare the peak areas of citrate and malate in the sample chromatogram with those in the standard chromatogram to determine their concentrations.

Identification of Degradation Products

Significant degradation of CCM is observed at temperatures above 100°C, leading to a less soluble mixture.[3][4][6] Stability-indicating HPLC methods should be used to separate and identify any potential degradation products.

Dissolution Testing

The dissolution rate of CCM is a critical parameter for its bioavailability.

Protocol: Dissolution Testing

Objective: To determine the in vitro dissolution rate of Calcium Citrate Malate.

Apparatus:

- USP Dissolution Apparatus 2 (Paddle)
- Temperature: $37 \pm 0.5^{\circ}\text{C}$
- Rotation Speed: 75 rpm

Dissolution Media:

- 0.1 N HCl (pH 1.2)
- Acetate Buffer (pH 4.5)
- Phosphate Buffer (pH 6.8)

Procedure:

- Place 900 mL of the desired dissolution medium in each vessel and allow it to equilibrate to 37°C.
- Place a known amount of CCM (equivalent to a standard dose of calcium) into each vessel.

- Withdraw aliquots of the dissolution medium at specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
- Filter the samples and analyze the calcium concentration using AAS as described in Section 2.1.

Data Presentation:

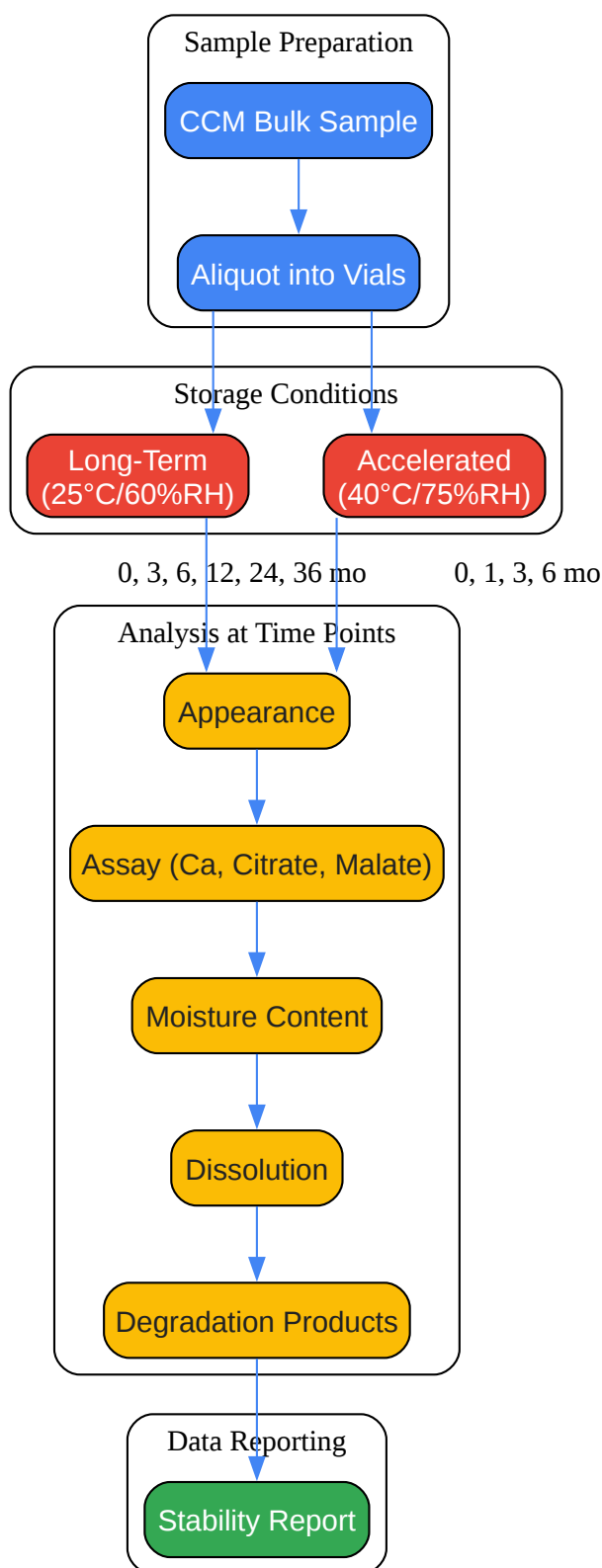
Table 4: Dissolution Profile of Calcium Citrate Malate in Different Media

Time (min)	% Calcium Dissolved (pH 1.2)	% Calcium Dissolved (pH 4.5)	% Calcium Dissolved (pH 6.8)
5	75	68	65
10	92	85	82
15	98	94	91
30	>99	98	97
45	>99	>99	99
60	>99	>99	>99

Note: Calcium Citrate Malate generally exhibits good solubility across a range of pH values.[\[7\]](#)

Visualizations

Experimental Workflow for Stability Testing

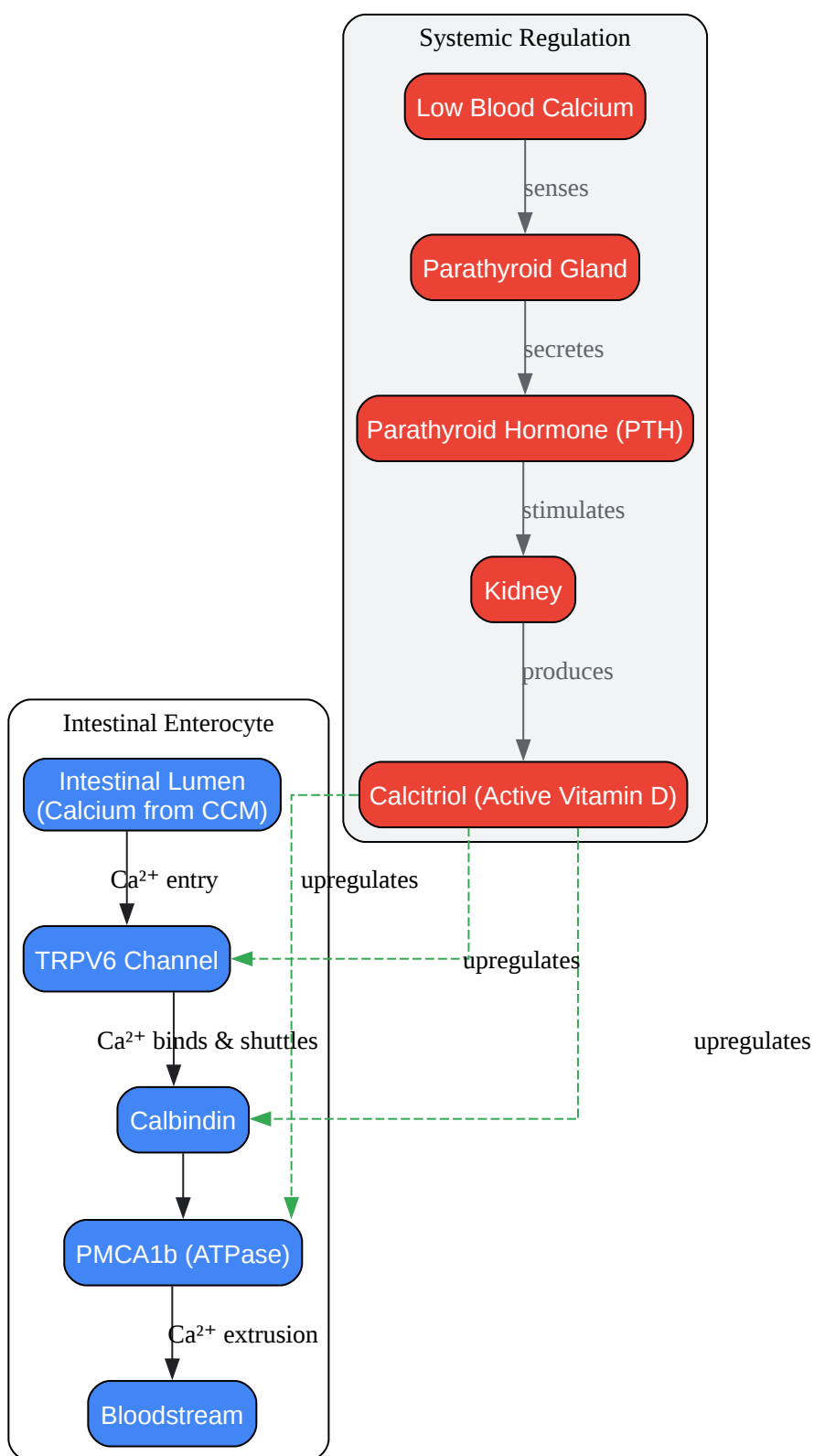


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Caption: Workflow for CCM stability testing.

Signaling Pathway for Intestinal Calcium Absorption

The bioavailability of calcium from CCM is intrinsically linked to the physiological mechanisms of calcium absorption in the intestine. This process is tightly regulated by hormones, primarily parathyroid hormone (PTH) and the active form of vitamin D, calcitriol (1,25-dihydroxyvitamin D3).[8]



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Caption: Regulation of intestinal calcium absorption.

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